molecular formula C13H24O2Si B12550793 Silane, (2-furanyloxy)tris(1-methylethyl)- CAS No. 171201-21-1

Silane, (2-furanyloxy)tris(1-methylethyl)-

Cat. No.: B12550793
CAS No.: 171201-21-1
M. Wt: 240.41 g/mol
InChI Key: UXUBTCDRGXVBQU-UHFFFAOYSA-N
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Description

Silane, (2-furanyloxy)tris(1-methylethyl)- is a chemical compound with the molecular formula C13H24O2Si. It is known for its applications in various fields, including organic synthesis, functional materials, and pharmaceutical sciences . This compound is characterized by the presence of a furan ring attached to a silane group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (2-furanyloxy)tris(1-methylethyl)- typically involves the reaction of furan derivatives with silane reagents under specific conditions. One common method is the dihydrosilylation of terminal alkynes using borane-catalyzed reactions . This method allows for the selective formation of vinylsilanes and unsymmetrical geminal bis(silanes) through a silane-tuned chemoselectivity strategy .

Industrial Production Methods

Industrial production of Silane, (2-furanyloxy)tris(1-methylethyl)- involves large-scale synthesis using similar catalytic processes. The reactions are conducted under controlled conditions to ensure high yield and purity of the final product. The practicality of this methodology is demonstrated by its ability to be performed without the exclusion of air and moisture .

Chemical Reactions Analysis

Types of Reactions

Silane, (2-furanyloxy)tris(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane group to a silanol or other reduced forms.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include borane catalysts, transition metal catalysts (such as cobalt and iron), and various silane reagents . The reactions are typically conducted under mild to moderate conditions, with careful control of temperature and pressure to achieve the desired products.

Major Products Formed

The major products formed from these reactions include vinylsilanes, geminal bis(silanes), and other functionalized silane derivatives .

Scientific Research Applications

Silane, (2-furanyloxy)tris(1-methylethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Silane, (2-furanyloxy)tris(1-methylethyl)- involves its interaction with various molecular targets and pathways. The silane group can form stable bonds with other molecules, facilitating the formation of complex structures. The furan ring can participate in various chemical reactions, enhancing the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, (2-furanyloxy)tris(1-methylethyl)- is unique due to its combination of a furan ring and a silane group, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, from organic synthesis to industrial production .

Properties

CAS No.

171201-21-1

Molecular Formula

C13H24O2Si

Molecular Weight

240.41 g/mol

IUPAC Name

furan-2-yloxy-tri(propan-2-yl)silane

InChI

InChI=1S/C13H24O2Si/c1-10(2)16(11(3)4,12(5)6)15-13-8-7-9-14-13/h7-12H,1-6H3

InChI Key

UXUBTCDRGXVBQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CO1

Origin of Product

United States

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